2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline
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Overview
Description
2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline is a chemical compound that features a chloro-substituted aniline structure with an ethyl linkage to a methylpiperazine moiety
Mechanism of Action
Target of Action
Compounds containing an n-methylpiperazine fragment, similar to this compound, have been synthesized and studied for their potential as antileukemic agents .
Mode of Action
It’s known that n-methylpiperazine derivatives can interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Given the potential antileukemic activity of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been studied for their potential antileukemic effects , suggesting that this compound might also have effects on cell proliferation and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline typically involves the reaction of 2-chloroaniline with 1-(2-chloroethyl)-4-methylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]pyrimidin-4-amine
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline is unique due to its specific combination of a chloro-substituted aniline and a methylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-16-8-10-17(11-9-16)7-6-15-13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMACUWHLIHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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